(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine
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Overview
Description
(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine is a synthetic organic compound characterized by the presence of a bromo group, a methoxy group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromo group: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the hydroxylamine derivative: This step involves the reaction of the intermediate with hydroxylamine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydroxyl or amine groups.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is used in the development of advanced materials such as conductive polymers and nanomaterials.
Biological Studies: The compound is employed in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of (NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (NZ)-N-[2-chloro-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine
- (NZ)-N-[2-fluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine
- (NZ)-N-[2-iodo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine
Uniqueness
(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific substitution reactions and influence the compound’s biological activity.
Properties
Molecular Formula |
C6H7BrN2O3 |
---|---|
Molecular Weight |
235.04 g/mol |
IUPAC Name |
(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H7BrN2O3/c1-11-6-2-5(12-9-6)4(3-7)8-10/h2,10H,3H2,1H3/b8-4+ |
InChI Key |
OTCQOFQOVTVYEO-XBXARRHUSA-N |
Isomeric SMILES |
COC1=NOC(=C1)/C(=N/O)/CBr |
Canonical SMILES |
COC1=NOC(=C1)C(=NO)CBr |
Origin of Product |
United States |
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